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Compound of Interest

Compound Name: 6-Bromoquinoline-3-carbonitrile

Cat. No.: B1510073 Get Quote

An In-depth Review of Synthesis, Properties, and Therapeutic Potential

Introduction
6-Bromoquinoline-3-carbonitrile is a heterocyclic organic compound that has garnered

interest within the medicinal chemistry landscape. As a derivative of the quinoline scaffold, a

privileged structure in drug discovery, it holds potential for the development of novel therapeutic

agents. The quinoline core is a key feature in numerous approved drugs, exhibiting a wide

range of biological activities including anticancer, antimicrobial, and anti-inflammatory

properties. The introduction of a bromine atom at the 6-position and a nitrile group at the 3-

position of the quinoline ring system imparts distinct electronic and steric properties that can

influence its interaction with biological targets. This technical guide provides a comprehensive

review of the available literature on 6-bromoquinoline-3-carbonitrile, focusing on its

synthesis, chemical properties, and potential applications in drug development.

Physicochemical Properties
A summary of the key physicochemical properties of 6-bromoquinoline-3-carbonitrile is

presented in the table below. These properties are essential for assessing the compound's

potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion

(ADME) profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1510073?utm_src=pdf-interest
https://www.benchchem.com/product/b1510073?utm_src=pdf-body
https://www.benchchem.com/product/b1510073?utm_src=pdf-body
https://www.benchchem.com/product/b1510073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 1314687-82-5 --INVALID-LINK--

Molecular Formula C₁₀H₅BrN₂ --INVALID-LINK--

Molecular Weight 233.06 g/mol --INVALID-LINK--

Predicted Boiling Point 379.7±22.0 °C --INVALID-LINK--

Predicted Density 1.66±0.1 g/cm³ --INVALID-LINK--

Predicted pKa 0.91±0.14 --INVALID-LINK--

Appearance White to off-white solid --INVALID-LINK--

Synthesis of 6-Bromoquinoline-3-carbonitrile
While a specific, detailed experimental protocol for the synthesis of 6-bromoquinoline-3-
carbonitrile is not readily available in the peer-reviewed literature, a plausible synthetic route

can be inferred from the synthesis of related quinoline derivatives. A common strategy involves

the construction of the quinoline ring system followed by the introduction or modification of

functional groups.

A potential precursor for the synthesis is 6-bromoquinoline. The Skraup synthesis is a classical

method for preparing quinolines, and a modified procedure for 6-bromoquinoline has been

described in patents.

Experimental Protocol: Synthesis of 6-Bromoquinoline
(Skraup Synthesis)
Materials:

p-Bromoaniline

Glycerol

Sulfuric acid (concentrated)

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric sulfate)
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Sodium hydroxide (for neutralization)

Organic solvent for extraction (e.g., toluene)

Procedure:

A mixture of p-bromoaniline, glycerol, and concentrated sulfuric acid is prepared in a reaction

vessel equipped with a reflux condenser.

An oxidizing agent is added cautiously to the mixture.

The reaction mixture is heated to initiate the exothermic reaction. The temperature is

typically controlled to maintain a steady reflux.

After the initial reaction subsides, the mixture is heated for several more hours to ensure

completion.

Upon cooling, the reaction mixture is diluted with water and neutralized with a sodium

hydroxide solution.

The crude 6-bromoquinoline is then isolated, often by steam distillation or solvent extraction.

Purification is typically achieved by distillation under reduced pressure or by recrystallization.

A patent describes a similar one-pot method where p-bromoaniline and glycerol are reacted in

dilute sulfuric acid at 140-145°C, followed by neutralization, extraction with toluene, and

distillation to yield 6-bromoquinoline.

The subsequent conversion of 6-bromoquinoline to 6-bromoquinoline-3-carbonitrile would

likely involve the introduction of the nitrile group at the 3-position. This could potentially be

achieved through a multi-step sequence, for example, via formylation to produce 6-

bromoquinoline-3-carbaldehyde, followed by conversion of the aldehyde to the nitrile.
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6-Bromoquinoline

6-Bromoquinoline-3-carbaldehyde
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Vilsmeier-Haack Reagent (POCl3, DMF)

6-Bromoquinoline-3-aldoxime

Oximation

Hydroxylamine

6-Bromoquinoline-3-carbonitrile

Dehydration

Dehydrating Agent (e.g., Acetic Anhydride)
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Spectroscopic Characterization
Detailed and authenticated spectroscopic data for 6-bromoquinoline-3-carbonitrile are not

widely published. However, based on the analysis of related compounds, the following spectral

characteristics can be anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-

withdrawing effects of the bromine atom and the nitrile group. Protons in the vicinity of these

substituents will be deshielded and appear at a lower field.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon

skeleton. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic

chemical shift in the range of 115-125 ppm. The carbon atoms attached to the bromine and

nitrogen will also show characteristic shifts.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp absorption band

characteristic of the nitrile group (C≡N) stretching vibration, typically in the region of 2220-2260

cm⁻¹. Other bands corresponding to C=C and C=N stretching of the quinoline ring, as well as

C-H and C-Br vibrations, are also expected.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding

to the molecular weight of the compound. The presence of bromine will be evident from the

characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1

ratio), with two peaks separated by two mass units.

Biological Activity and Therapeutic Potential
The quinoline-3-carbonitrile scaffold is a well-established pharmacophore in medicinal

chemistry, particularly in the development of kinase inhibitors. Several derivatives have shown

potent activity against a range of protein kinases, which are crucial regulators of cellular

processes and are often dysregulated in diseases such as cancer.

While specific biological data for 6-bromoquinoline-3-carbonitrile is scarce in the public

domain, the structural motif suggests its potential as a kinase inhibitor. The nitrile group can act

as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding site of

kinases. The 6-bromo substituent can occupy a hydrophobic pocket and contribute to the

overall binding affinity and selectivity.

Derivatives of 4-anilino-3-quinolinecarbonitrile have been extensively studied as irreversible

inhibitors of the epidermal growth factor receptor (EGFR) and other tyrosine kinases. The

bromo-substituent at various positions on the quinoline ring has been shown to influence the

potency and selectivity of these inhibitors.

Future Perspectives
6-Bromoquinoline-3-carbonitrile represents a promising scaffold for the development of

novel therapeutic agents. However, a significant lack of publicly available experimental data

hinders its immediate application in drug discovery programs. Future research should focus on:

Development and publication of a robust and reproducible synthetic protocol. This is a critical

first step to enable further investigation of this compound.
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Comprehensive spectroscopic and structural characterization. Detailed NMR, IR, MS, and

single-crystal X-ray diffraction data are needed to confirm the structure and provide a basis

for computational modeling studies.

Systematic biological evaluation. The compound should be screened against a panel of

kinases and cancer cell lines to determine its biological activity profile and identify potential

therapeutic targets.

Structure-activity relationship (SAR) studies. Synthesis and evaluation of a library of analogs

with modifications at various positions of the quinoline ring will be crucial for optimizing

potency, selectivity, and pharmacokinetic properties.

Conclusion
6-Bromoquinoline-3-carbonitrile is a molecule of interest for medicinal chemists and drug

development professionals due to its structural similarity to known biologically active

compounds. While the current body of literature on this specific compound is limited, the

broader knowledge of the quinoline-3-carbonitrile scaffold suggests its potential as a valuable

building block for the design of novel kinase inhibitors and other therapeutic agents. Further

research is warranted to fully elucidate its synthetic accessibility, physicochemical properties,

and biological activity, which will ultimately determine its future role in drug discovery.

To cite this document: BenchChem. [6-Bromoquinoline-3-carbonitrile: A Technical Overview
for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1510073#6-bromoquinoline-3-carbonitrile-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1510073?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

